molecular formula C14H14IN3 B1582048 4'-Iodo-4-dimethylaminoazobenzene CAS No. 3805-67-2

4'-Iodo-4-dimethylaminoazobenzene

Cat. No.: B1582048
CAS No.: 3805-67-2
M. Wt: 351.19 g/mol
InChI Key: JSCFDMNXBTVUTH-UHFFFAOYSA-N
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Description

4'-Iodo-4-dimethylaminoazobenzene (CAS: 3805-67-2) is an azobenzene derivative with the molecular formula C₁₄H₁₄IN₃ and a molecular weight of 351.19 g/mol . Structurally, it features a dimethylamino group (-N(CH₃)₂) at the 4-position and an iodine atom at the 4'-position of the azobenzene backbone. This compound is commercially available with a purity of ≥97% and is primarily utilized as a molecular building block in organic synthesis .

Properties

IUPAC Name

4-[(4-iodophenyl)diazenyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14IN3/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCFDMNXBTVUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501039007
Record name Benzenamine, 4-[2-(4-iodophenyl)diazenyl]-N,N-dimethyl-
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Molecular Weight

351.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3805-67-2
Record name Aniline, p-((p-iodophenyl)azo)-N,N-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-[2-(4-iodophenyl)diazenyl]-N,N-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Iodo-4-dimethylaminoazobenzene
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Preparation Methods

Stepwise Synthetic Route

Step Reagents & Conditions Description
1 4-Iodoaniline + NaNO2 + HCl (0–5 °C) Diazotization to form 4-iodobenzenediazonium chloride salt under cold acidic conditions
2 Addition of N,N-dimethylaniline (pH ~5–6) Coupling reaction between diazonium salt and N,N-dimethylaniline to form this compound
3 Neutralization and purification The reaction mixture is neutralized, and the azo compound is isolated by filtration or recrystallization

Reaction Conditions and Optimization

  • Temperature: Maintaining low temperature (0–5 °C) during diazotization is crucial to prevent decomposition of the diazonium salt.
  • pH Control: The coupling reaction is optimized at slightly acidic to neutral pH (5–6) to maximize yield and minimize side reactions.
  • Solvent: Aqueous acidic medium is used for diazotization; coupling is often performed in aqueous or mixed aqueous-organic solvents for solubility.

Research Findings and Data

A study on supramolecular polymers involving this compound demonstrated the successful preparation of this compound and its incorporation into polymer matrices via halogen bonding. The preparation method employed the classical azo coupling described above, yielding high-purity azo compound suitable for further applications.

Characterization of the Prepared Compound

Characterization Method Observations/Results
Infrared Spectroscopy (IR) Characteristic azo (-N=N-) stretching vibrations observed
Nuclear Magnetic Resonance (NMR) Proton signals consistent with dimethylamino and aromatic protons
Mass Spectrometry (GC-MS) Molecular ion peak at m/z 351 confirming molecular weight
Elemental Analysis Consistent with calculated values for C, H, N, and I

Alternative Synthetic Routes and Considerations

While the classical diazotization and azo coupling remain the standard, alternative methods may involve:

However, these methods are less commonly reported due to complexity and lower efficiency compared to the classical azo coupling route.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations Reference
Classical Diazotization & Coupling 4-Iodoaniline, NaNO2, HCl, N,N-dimethylaniline High yield, straightforward Requires low temperature control
Direct Iodination 4-Dimethylaminoazobenzene, Iodinating agents Potential for late-stage iodination Regioselectivity challenges Literature inference
Protected Amine Strategy Protected amines, diazotization reagents Improved selectivity Additional synthetic steps Literature inference

Chemical Reactions Analysis

Types of Reactions: 4'-Iodo-4-dimethylaminoazobenzene can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium dithionite and hydrogen gas are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of amino derivatives.

  • Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Cancer Research

One of the most notable applications of 4'-iodo-4-dimethylaminoazobenzene is in cancer research. The compound serves as a model carcinogen in experimental studies, particularly for liver cancer induction. Studies have demonstrated that exposure to this compound leads to hepatocellular carcinoma in laboratory animals, making it a valuable tool for understanding the mechanisms of carcinogenesis.

  • Case Study: In a study by Delclos et al. (1984), male rats injected with IAA developed liver tumors by the age of two years, highlighting its potency as a carcinogen .

Toxicology and Environmental Science

The compound is also utilized in toxicological assessments to evaluate the effects of chemical exposure on biological systems. Its ability to induce tumors makes it a standard reference in toxicology studies.

  • Application: IAA is used as a positive control in experiments aimed at assessing liver toxicity and tumorigenesis, providing a benchmark against which other substances can be measured .

Analytical Chemistry

In analytical chemistry, this compound functions as a dye for various applications, including pH indicators and colorimetric assays. Its distinct color change at different pH levels makes it useful for detecting acidity or alkalinity in solutions.

  • Example: The compound has been employed to determine the pH of gastric juices, demonstrating its versatility beyond carcinogenic studies .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Cancer ResearchInduction of liver tumors in laboratory animalsDelclos et al. (1984)
ToxicologyPositive control substance for liver toxicityNCBI Reports
Analytical ChemistrypH indicator and colorimetric assaysVarious studies on dye applications

Safety and Regulatory Aspects

Due to its carcinogenic properties, this compound is subject to strict regulatory controls. The U.S. Environmental Protection Agency (EPA) has classified it as hazardous, necessitating careful handling in laboratory settings.

  • Regulatory Note: The National Toxicology Program lists IAA among compounds with significant health risks, emphasizing the need for protective measures during its use .

Mechanism of Action

The mechanism by which 4'-Iodo-4-dimethylaminoazobenzene exerts its effects involves its interaction with molecular targets and pathways. The azo group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound's iodine atom also contributes to its biological activity, making it useful in studies of iodine metabolism and thyroid function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Azobenzene derivatives exhibit diverse chemical and biological behaviors depending on substituent patterns. Below, 4'-Iodo-4-dimethylaminoazobenzene is compared to structurally related compounds, emphasizing substituent effects on reactivity, stability, and biological activity.

Table 1: Comparative Analysis of Azobenzene Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Biological Activity Sources
This compound 4'-I, 4-N(CH₃)₂ C₁₄H₁₄IN₃ 351.19 Iodo group enables unique substitution reactions; limited toxicity data
4-Dimethylaminoazobenzene Parent compound (no iodine) C₁₄H₁₅N₃ 225.29 Carcinogenic; used historically as a dye
3’-Chloro-4’-methyl-4-dimethylaminoazobenzene 3'-Cl, 4'-CH₃ C₁₅H₁₅ClN₃ 280.76 Chlorine and methyl groups enhance electrophilic reactivity; distinct bioactivity
4’-Nitro-4-dimethylaminoazobenzene 4'-NO₂ C₁₄H₁₄N₄O₂ 270.29 Nitro group increases oxidative stability; altered electronic properties
4’-Ethoxy-4-dimethylaminoazobenzene 4'-OCH₂CH₃ C₁₆H₁₉N₃O 269.34 Ethoxy group improves solubility in polar solvents; moderate enzyme inhibition

Physical and Chemical Properties

  • Stability : Nitro-substituted derivatives exhibit higher thermal stability due to the electron-withdrawing nitro group, whereas iodo derivatives are more photosensitive .
  • Electronic Effects: The dimethylamino group acts as an electron donor, while iodine exerts a moderate electron-withdrawing effect, creating a polarized electronic structure that influences absorption spectra and redox behavior .

Biological Activity

4'-Iodo-4-dimethylaminoazobenzene (IDAB) is a compound of significant interest in biological research due to its unique structural properties and potential applications in pharmacology. This article explores the biological activity of IDAB, focusing on its mechanisms of action, toxicity, and therapeutic potential, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound is an azo compound characterized by the presence of an iodine atom and a dimethylamino group attached to an azobenzene backbone. Its chemical formula is C14H14IN3C_{14}H_{14}IN_3 . The presence of the iodine atom enhances its photochemical properties, making it a candidate for studies involving photodynamic therapy.

Mechanisms of Biological Activity

IDAB exhibits various biological activities, primarily through its interaction with cellular components. Key mechanisms include:

  • Inhibition of Histone Deacetylases (HDACs) : Recent studies have shown that IDAB can act as a photoswitchable HDAC inhibitor. The compound's cis isomer demonstrates significantly higher potency than its trans counterpart, with an IC50 value of 200 nM under illuminated conditions . This property allows for targeted cancer therapy by modulating gene expression through epigenetic mechanisms.
  • DNA Damage Response : IDAB has been implicated in DNA damage pathways. In vitro assays indicate that it can induce DNA damage markers such as γH2AX and p53 activation, suggesting a role in genotoxicity . The compound's ability to interact with DNA may contribute to its anticancer effects.

Toxicity and Safety Profile

The safety profile of IDAB has been evaluated through various toxicological studies. Notably, it has been classified as an Ames positive compound, indicating mutagenic potential . However, its specific toxicity levels depend on concentration and exposure duration.

Table 1: Toxicological Data on this compound

Study TypeResultReference
Ames TestPositive
In Vitro CytotoxicityIC50 values vary; significant at high concentrations
Genotoxicity AssaysInduces γH2AX foci

Case Studies

Several case studies highlight the therapeutic potential of IDAB in cancer treatment:

  • Photodynamic Therapy : A study demonstrated that IDAB could selectively induce cell death in cancer cells upon light activation. The efficacy was significantly higher when compared to non-illuminated conditions, supporting its application in photodynamic therapy .
  • Combination Therapies : Research indicated that combining IDAB with other chemotherapeutic agents enhanced overall cytotoxicity against various cancer cell lines. This synergistic effect suggests that IDAB may serve as an effective adjuvant in cancer therapy .
  • Mechanistic Insights : Investigations into the molecular pathways affected by IDAB revealed alterations in cell cycle regulation and apoptosis induction, further supporting its potential as a therapeutic agent .

Q & A

Q. What are the recommended laboratory synthesis methods for 4'-Iodo-4-dimethylaminoazobenzene?

Synthesis typically involves diazotization of 4-iodoaniline followed by coupling with 4-dimethylaminobenzene derivatives. Key steps include:

  • Maintaining low temperatures (0–5°C) during diazotization to stabilize the diazonium salt.
  • Adjusting pH to ~9 during coupling to optimize azo bond formation.
  • Purification via recrystallization using ethanol/water mixtures to isolate the product .

Q. How should researchers safely handle and store this compound?

  • Handling : Use fume hoods or local exhaust ventilation to minimize aerosol exposure. Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact and wash hands thoroughly post-handling .
  • Storage : Keep in airtight containers away from light and oxidizing agents. Store in cool (<25°C), dry conditions to prevent decomposition .

Q. What analytical techniques validate the purity and structural integrity of this compound?

  • HPLC : Assess purity using a C18 column with UV detection at λ = 450 nm (characteristic azo chromophore absorbance).
  • NMR : Confirm substitution patterns (e.g., aromatic protons, dimethylamino group) via ¹H/¹³C NMR.
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

Q. What are the acute health hazards associated with this compound, and what first-aid measures are advised?

  • Hazards : Potential skin/eye irritation and respiratory sensitization. Limited carcinogenicity data, but structural analogs are suspect carcinogens .
  • First Aid : Rinse eyes/skin with water for 15 minutes if exposed. Seek medical attention if ingested or inhaled .

Advanced Research Questions

Q. How can factorial design optimize the synthesis yield of this compound?

  • Variables : Test temperature (0–10°C), pH (8–10), and stoichiometric ratios (1:1 to 1:1.2).
  • Analysis : Use a 2³ factorial design to identify interactions (e.g., pH × temperature). Statistical tools like ANOVA determine significant factors .

Q. What experimental approaches assess the photostability of this compound?

  • Expose samples to UV-Vis light (300–700 nm) in controlled chambers. Monitor degradation via:
  • UV-Vis Spectroscopy : Track absorbance changes at λ = 450 nm over time.
  • HPLC : Quantify decomposition products (e.g., iodinated byproducts).
    • Control experiments in dark conditions are critical for baseline comparison .

Q. How can researchers resolve contradictions in reported reactivity data with nucleophiles?

  • Systematic Replication : Vary solvents (polar vs. nonpolar), nucleophile concentrations, and reaction times.
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹²⁷I vs. ¹²⁵I) or computational modeling (DFT) to study electronic effects.
  • Align results with theoretical frameworks (e.g., Hammett plots for substituent effects) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Quality Control : Implement in-process monitoring (e.g., TLC for reaction progress).
  • Standardization : Use high-purity starting materials and calibrated equipment.
  • Statistical Process Control (SPC) : Track yield and purity metrics across batches to identify outliers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Iodo-4-dimethylaminoazobenzene
Reactant of Route 2
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4'-Iodo-4-dimethylaminoazobenzene

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